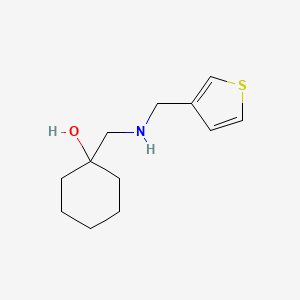
1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol is a compound that features a cyclohexanol core with a thiophen-3-ylmethyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The thiophen-3-ylmethylamine is synthesized by reacting thiophene-3-carboxaldehyde with an amine under reductive amination conditions.
Cyclohexanol Derivative Formation: The aminomethyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions using the same synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexanone.
Reduction: Formation of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share structural similarities.
Cyclohexanol Derivatives: Compounds such as cyclohexanol and cyclohexanone are structurally related.
Uniqueness
1-(((Thiophen-3-ylmethyl)amino)methyl)cyclohexan-1-ol is unique due to the combination of the thiophene ring and the cyclohexanol core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
1-[(thiophen-3-ylmethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NOS/c14-12(5-2-1-3-6-12)10-13-8-11-4-7-15-9-11/h4,7,9,13-14H,1-3,5-6,8,10H2 |
InChI Key |
RATZWHJKWALXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


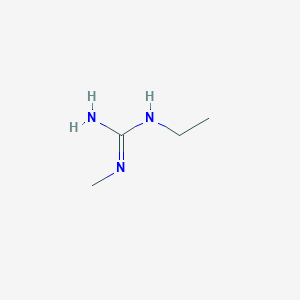

![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
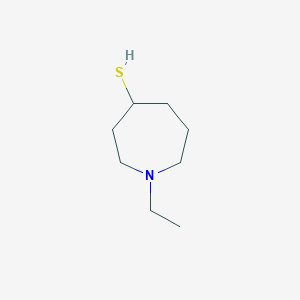
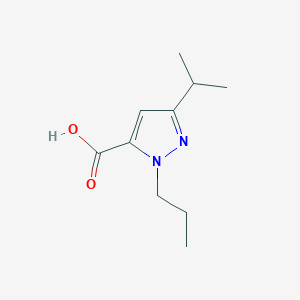
![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
amine](/img/structure/B13272808.png)
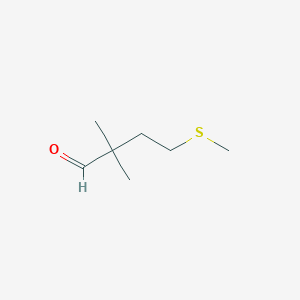


![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
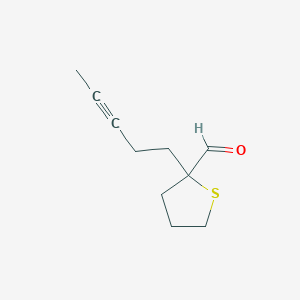
![N-[1-(3,5-dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13272852.png)
